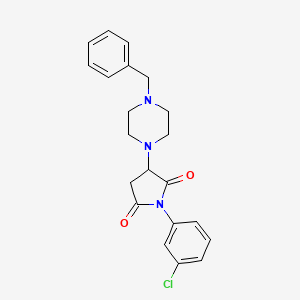![molecular formula C19H19ClO4 B5027466 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5027466.png)
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a member of the class of benzaldehydes and is known for its unique chemical properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde involves its ability to interact with various biological molecules such as enzymes, receptors, and proteins. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde in lab experiments is its ability to selectively target specific biological molecules, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained from experiments.
Future Directions
There are several future directions for research involving 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde, including its potential applications in developing new drugs and therapies for various diseases. Future research could also focus on improving the synthesis methods of this compound to increase its yield and purity, as well as studying its potential side effects and toxicity in more detail.
Synthesis Methods
The synthesis of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde involves several steps, including the reaction of 4-allyl-2-methoxyphenol with epichlorohydrin to form 2-(4-allyl-2-methoxyphenoxy)propanol. This intermediate is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the final product.
Scientific Research Applications
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde has been used in various scientific research studies due to its potential applications in developing new drugs and therapies. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-3-4-14-5-7-18(19(11-14)22-2)24-10-9-23-17-8-6-16(20)12-15(17)13-21/h3,5-8,11-13H,1,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLXQAIBFMGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5027392.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5027395.png)
![3-(2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5027402.png)
![(3,5-dichlorophenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5027405.png)
![3-[1-(4-hydroxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5027411.png)
![(3R*,4R*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5027416.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5027426.png)
![(2,5-difluorophenyl){1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5027432.png)
![4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5027433.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5027449.png)


